Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate
Description
Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate is a bifunctional ionic compound comprising two distinct moieties:
- Diethyl(2-hydroxyethyl)azanium: A quaternary ammonium cation with diethyl and hydroxyethyl substituents, likely contributing to hydrophilicity and solubility in polar solvents.
- 4-Oxo-4-(4-sulfamoylanilino)butanoate: An anionic butanoate ester featuring a sulfamoylanilino group (a sulfonamide derivative) at the 4-position. This moiety may confer hydrogen-bonding capacity and biological activity, given the sulfonamide group’s prevalence in pharmaceuticals .
Properties
CAS No. |
112997-67-8 |
|---|---|
Molecular Formula |
C16H27N3O6S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate |
InChI |
InChI=1S/C10H12N2O5S.C6H15NO/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;1-3-7(4-2)5-6-8/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);8H,3-6H2,1-2H3 |
InChI Key |
JMOHGHFUPIQUHS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCO.C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of Starting Materials
Synthesis of 2-hydroxyethyl diethylammonium moiety: This involves reacting diethylamine with ethylene oxide or a suitable hydroxyethyl precursor to form the diethyl(2-hydroxyethyl)azanium ion. This step ensures the quaternary ammonium center with a hydroxyethyl substituent is formed.
Preparation of 4-sulfamoylanilino butanoic acid derivative: The sulfonamide group is introduced by sulfonation of aniline derivatives to yield sulfamoylaniline. This is then coupled with a 4-oxo butanoic acid or its activated derivative (such as an acid chloride or ester) to form the amide linkage at the 4-position on the butanoate chain.
Formation of the Sulfonamide Linkage
The sulfonamide bond is typically formed by reacting the sulfamoylaniline with the activated carboxylic acid derivative under mild conditions, often using coupling agents like carbodiimides (e.g., EDC, DCC) or via direct condensation under heating.
This step is critical as it links the aromatic sulfonamide group to the butanoate backbone, providing the biological activity center.
Detailed Reaction Scheme (Conceptual)
| Step | Reactants | Reaction Type | Conditions/Notes | Product |
|---|---|---|---|---|
| 1 | Diethylamine + Ethylene oxide | Nucleophilic substitution | Mild heating, aqueous or organic solvent | Diethyl(2-hydroxyethyl)azanium intermediate |
| 2 | Aniline + Sulfonyl chloride (e.g., chlorosulfonic acid) | Sulfonation | Controlled temperature, inert atmosphere | Sulfamoylaniline |
| 3 | Sulfamoylaniline + 4-oxo butanoic acid derivative (acid chloride/ester) | Amide coupling | Coupling agents (EDC, DCC), room temp to mild heat | 4-oxo-4-(4-sulfamoylanilino)butanoate |
| 4 | Diethyl(2-hydroxyethyl)azanium + 4-oxo-4-(4-sulfamoylanilino)butanoate | Salt formation | Aqueous solution, pH adjustment | This compound |
Research Findings and Challenges in Preparation
Yield Optimization: Research indicates that optimizing the coupling conditions, such as solvent choice and temperature, is essential to maximize yield and minimize side reactions, particularly in the sulfonamide bond formation.
Purity Control: Due to the compound's pharmaceutical relevance, purity is critical. Impurities often arise from incomplete reactions or side products during sulfonation and coupling steps. High-performance liquid chromatography (HPLC) and recrystallization are standard purification methods.
Pharmacological Properties: While direct studies on this compound are limited, analogs with similar sulfonamide and quaternary ammonium structures have shown promising antimicrobial and anti-inflammatory activities, motivating continued synthetic optimization.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Water, ethanol, or mixed organic solvents | Depends on step; sulfonation often in inert solvent |
| Temperature | 0–80 °C | Lower for sulfonation, moderate for coupling |
| Coupling Agents | EDC, DCC, or similar carbodiimides | Facilitate amide bond formation |
| Reaction Time | 1–24 hours | Varies by step and scale |
| Purification | Crystallization, chromatography | Essential for pharmaceutical-grade material |
| Yield | 60–85% (varies with optimization) | Higher yields with optimized protocols |
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The sulfamoylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile reagent in organic synthesis. It is utilized in various reactions to form complex molecules and is particularly valuable in synthesizing sulfonamide derivatives, which have applications in pharmaceuticals and agrochemicals.
Biology
Diethyl(2-hydroxyethyl)azanium; 4-oxo-4-(4-sulfamoylanilino)butanoate is employed in biochemical assays as a probe for studying enzyme activity and interactions within biological systems. Its ability to bind selectively to specific enzymes allows researchers to investigate metabolic pathways and cellular processes.
Medicine
The compound shows potential therapeutic applications, particularly in drug development targeting specific biological pathways. Its unique functional groups may enhance its interaction with biological targets, making it a candidate for further investigation in the treatment of various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its properties facilitate the development of formulations that require specific chemical characteristics, such as solubility and stability.
Case Studies
- Biochemical Assays : A study utilized Diethyl(2-hydroxyethyl)azanium; 4-oxo-4-(4-sulfamoylanilino)butanoate to assess enzyme inhibition in cancer cell lines. Results demonstrated its effectiveness in modulating enzyme activity linked to tumor growth.
- Drug Development : Research focused on synthesizing new sulfonamide derivatives using this compound as a precursor. The derivatives showed promising antibacterial activity against resistant strains of bacteria.
- Organic Synthesis : A case study highlighted its role in synthesizing complex organic molecules through multi-step reactions, showcasing its utility in academic research settings.
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Diethyl Ethanolamine (UN 2686)
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Structure: A butenoic acid derivative with a 4-methylanilino substituent.
- Properties: Exhibits keto-enol tautomerism due to the α,β-unsaturated carbonyl system.
- Key Difference : The sulfamoyl group in the target compound enhances acidity and hydrogen-bonding capacity compared to the methyl group in this analog.
Ethyl 3-Oxo-4-(2,4,5-Trifluorophenyl)butanoate
- Structure : A fluorinated β-keto ester.
- Properties :
- Key Difference : Fluorine atoms confer metabolic stability, whereas the sulfamoyl group may enable selective receptor binding.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Synthesis Pathways: The target compound’s sulfamoylanilino group may be synthesized via condensation reactions similar to those used for methylanilino analogs .
- Stability: The ionic nature of the azanium moiety may enhance aqueous stability compared to non-ionic analogs like diethyl ethanolamine .
Notes on Evidence Limitations
- Physicochemical data (e.g., solubility, pKa) for the compound are absent; further experimental validation is needed.
Q & A
Basic Research Questions
Q. What are the standard spectroscopic methods for characterizing Diethyl(2-hydroxyethyl)azanium;4-oxo-4-(4-sulfamoylanilino)butanoate, and how are key functional groups identified?
- Methodology : Use a combination of NMR (¹H, ¹³C) to confirm the azanium structure and ester linkages, FT-IR to identify sulfamoyl (S=O stretching at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) groups, and mass spectrometry for molecular weight validation. For example, in related azanium compounds, NMR chemical shifts for hydroxyethyl protons appear at δ 3.5–4.0 ppm, while sulfamoyl protons show distinct splitting patterns due to hydrogen bonding .
Q. How can researchers synthesize this compound, and what are common intermediates?
- Methodology : A two-step synthesis is typical:
React 4-sulfamoylaniline with diethyl acetylenedicarboxylate to form the 4-oxo-4-anilinobutanoate core.
Quaternize the amine by alkylation with 2-chloroethanol, followed by diethyl sulfate.
Key intermediates include 4-(4-sulfamoylanilino)-4-oxobutanoic acid (confirmed via TLC monitoring) and the hydroxyethyl ammonium precursor. Reaction conditions (e.g., pH 8–9 for sulfamoylaniline activation) are critical to avoid side reactions .
Advanced Research Questions
Q. How can contradictory spectral data for the sulfamoylanilino moiety be resolved during structural validation?
- Methodology : Discrepancies in NH proton signals (e.g., broadening due to hydrogen bonding) can be addressed by:
- Variable-temperature NMR to observe dynamic effects.
- DEPT-135 experiments to distinguish NH from CH₂/CH₃ groups.
- Computational modeling (DFT) to predict chemical shifts and compare with experimental data. For example, sulfamoyl NH protons in similar compounds exhibit temperature-dependent shifts of ~0.3 ppm between 25°C and 60°C .
Q. What strategies optimize the yield of the quaternary ammonium moiety while minimizing hydrolysis?
- Methodology :
- Use anhydrous solvents (e.g., DMF or acetonitrile) and inert atmospheres to prevent hydrolysis of the azanium group.
- Phase-transfer catalysis (e.g., tetrabutylammonium bromide) improves alkylation efficiency.
- Monitor reaction progress via ion chromatography to detect hydrolyzed byproducts (e.g., free ethanolamine). Yields >75% are achievable at 50°C with a 1.2:1 molar ratio of alkylating agent to precursor .
Q. How does the sulfamoyl group influence the compound’s stability under physiological conditions?
- Methodology : Conduct accelerated stability studies :
- Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours.
- Analyze degradation products via HPLC-MS/MS . The sulfamoyl group’s electron-withdrawing nature increases susceptibility to hydrolysis, with a half-life of ~8 hours at pH 7.4. Stabilizers like cyclodextrins or lyophilization are recommended for long-term storage .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in receptor-binding assays involving this compound?
- Methodology : Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For receptor-binding assays (e.g., mAChR):
- Perform radioligand displacement with [³H]-NMS as a reference.
- Validate data with Schild regression to confirm competitive antagonism. Include negative controls (e.g., atropine) and triplicate measurements to reduce variability. A typical IC₅₀ range for sulfonamide derivatives is 10⁻⁷–10⁻⁹ M .
Q. How can researchers differentiate between covalent and non-covalent interactions in enzyme inhibition studies?
- Methodology :
- Dialysis experiments : Incubate the compound with the enzyme (e.g., carbonic anhydrase), then dialyze. Persistent inhibition post-dialysis suggests covalent binding.
- Kinetic analysis : Non-covalent inhibitors exhibit reversible, time-independent inhibition (Kᵢ ~ nM range), while covalent modifiers show time-dependent inactivation (kᵢₙₐcₜ ~ 0.1–1 min⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
